2,4-Furandimethanol

Polymer Science Bio-based Materials Thermal Analysis

2,4-Furandimethanol (2,4-FDME) is the 2,4-positional isomer of furan dimethanol—non-interchangeable with 2,5-FDME. While 2,5-FDCA-derived polyesters are semi-crystalline, 2,4-FDME yields amorphous polymers with fundamentally different gas barrier, optical, and mechanical properties. Key applications: BPA-free diglycidyl ether epoxy resins for metal can coatings matching conventional adhesion and chemical resistance; 2,4-PPeF films with EVOH-comparable gas barrier and high optical clarity for premium food packaging; and thermoplastic elastomers (2,4-PPeF, 2,4-PHF) with shape recovery and low hysteresis for seals, gaskets, and flexible automotive components. Verify your isomer specification before ordering—performance depends on it.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 294857-29-7
Cat. No. B1629523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Furandimethanol
CAS294857-29-7
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC1=C(OC=C1CO)CO
InChIInChI=1S/C6H8O3/c7-2-5-1-6(3-8)9-4-5/h1,4,7-8H,2-3H2
InChIKeyHKGMKJJFLRJMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Furandimethanol (CAS 294857-29-7) – Structural Isomer for Advanced Bio-Based Polymer Synthesis


2,4-Furandimethanol (2,4-FDME) is a furan-based diol featuring two hydroxymethyl groups at the 2- and 4-positions of the furan ring, with molecular formula C6H8O3 and molecular weight 128.13 g/mol [1]. This bifunctional monomer is primarily utilized as a building block for the synthesis of bio-based polymers, including diglycidyl ethers for BPA-free epoxy resins [2] and as an intermediate in the fermentative production of 2,4-furandicarboxylic acid (2,4-FDCA) from renewable carbon sources [3].

Why 2,4-Furandimethanol Cannot Be Substituted with 2,5-Furandimethanol in Polymer Applications


The positional isomerism between 2,4-furandimethanol (2,4-FDME) and its 2,5-analogue (2,5-FDME) leads to profoundly different polymer architectures and properties. While 2,5-FDCA-derived polyesters like 2,5-PEF are semi-crystalline, the 2,4-isomer yields amorphous polymers [1]. This structural difference fundamentally alters gas barrier performance, mechanical behavior, and optical transparency. Consequently, substituting one isomer for the other in polymer formulations without accounting for these divergent properties can result in compromised material performance, making 2,4-FDME a distinct and non-interchangeable monomer for specific high-value applications such as high-barrier food packaging and BPA-free epoxy resins [2].

Quantitative Performance Differentiation of 2,4-Furandimethanol Against Key Comparators


Polymer Morphology: 2,4-FDCA-Derived Polyesters are Amorphous vs. Semi-Crystalline 2,5-FDCA Analogue

Poly(ethylene 2,4-furanoate) (2,4-PEF), synthesized from 2,4-furandimethanol via 2,4-FDCA, exhibits an amorphous morphology as determined by differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD). In contrast, the 2,5-isomer analogue, poly(ethylene 2,5-furanoate) (2,5-PEF), is semi-crystalline [1].

Polymer Science Bio-based Materials Thermal Analysis

Gas Barrier Performance: 2,4-PPeF Matches Industrial Standard EVOH

Films of poly(pentamethylene 2,4-furanoate) (2,4-PPeF), derived from 2,4-furandimethanol via 2,4-FDCA, demonstrate gas barrier properties comparable to those of poly(ethylene vinyl alcohol) (EVOH), the current industrial benchmark for high-barrier food packaging [1].

Food Packaging Gas Permeability Sustainable Materials

Fermentative Production Route: Redox-Balanced Anaerobic Pathway from Renewable Carbon Sources

2,4-Furandimethanol can be produced via a redox-balanced, ATP-positive anaerobic fermentation pathway in recombinant microorganisms, directly from renewable carbon sources. This method enables co-production with ethanol and acetone, providing a potential cost advantage over chemical synthesis routes used for other furan diols [1].

Industrial Biotechnology Renewable Chemicals Metabolic Engineering

Epoxy Resin Precursor: BPA-Free Diglycidyl Ethers with Furan Backbone

Diglycidyl ethers of 2,4-furandimethanol (2,4-FDME diglycidyl ether) have been patented as precursors for BPA-free epoxy resins, offering a bio-based alternative to diglycidyl ether of bisphenol A (DGEBA). The resulting thermoset polymers exhibit high mechanical properties and chemical resistance [1].

Epoxy Resins BPA-Free Materials Thermoset Polymers

High-Value Application Scenarios for 2,4-Furandimethanol Based on Quantitative Evidence


High-Barrier, Transparent Bio-based Food Packaging Films

Utilize 2,4-furandimethanol as a monomer for synthesizing 2,4-PPeF films. The amorphous nature of 2,4-FDCA-based polyesters [1] ensures high optical clarity, while the gas barrier performance comparable to EVOH [2] provides extended shelf-life for packaged goods. This combination addresses both sustainability and functional requirements in premium food packaging.

BPA-Free Epoxy Coatings for Food Contact and Sensitive Applications

Leverage 2,4-FDME diglycidyl ether as a direct replacement for BPA-based epoxy resins in coatings for metal cans, packaging, and consumer goods [3]. The elimination of BPA addresses regulatory and consumer safety concerns, while maintaining the necessary adhesion, chemical resistance, and durability of conventional epoxy systems.

Thermoplastic Elastomers with Self-Healing Microstructure

Exploit the unique mechanical behavior of 2,4-PPeF and 2,4-PHF, which exhibit thermoplastic elastomer properties with shape recovery and low hysteresis [2]. These materials can be used in applications requiring repeated deformation and recovery, such as seals, gaskets, and flexible components in automotive or consumer goods, with the added benefit of being bio-based and potentially recyclable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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